The synthesis of BMS-242 involves multiple steps that typically include the modification of precursor compounds to enhance their binding affinity and specificity towards PD-L1. The synthetic route usually begins with the preparation of a core structure that can be further functionalized with various substituents to optimize pharmacological properties. Techniques such as solid-phase synthesis and solution-phase synthesis are commonly employed, allowing for the systematic exploration of structural variations that may influence biological activity . Detailed methods often involve the use of coupling reactions, protecting group strategies, and purification techniques such as chromatography to isolate the desired compound.
BMS-242 possesses a complex molecular structure characterized by its ability to bind specifically to the PD-L1 protein. The structural data reveal that it contains multiple functional groups that facilitate interactions with amino acid residues in the binding pocket of PD-L1. The molecular formula and specific structural details are essential for understanding how modifications can impact its efficacy and selectivity. Crystallographic studies have provided insights into its three-dimensional conformation, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that stabilize its binding to PD-L1 .
BMS-242 undergoes several chemical reactions during its interaction with PD-L1. The primary reaction involves the formation of a stable complex between BMS-242 and the PD-L1 protein, which is critical for its mechanism of action. This interaction can be characterized through various biophysical methods including nuclear magnetic resonance (NMR) spectroscopy and differential scanning fluorimetry (DSF), which monitor changes in thermal stability and chemical shifts indicative of binding events . Additionally, BMS-242's reactivity may also be influenced by environmental factors such as pH and temperature, which could affect its stability and activity.
The mechanism of action for BMS-242 primarily revolves around its ability to inhibit the PD-1/PD-L1 interaction. By binding to PD-L1, BMS-242 prevents this ligand from engaging with PD-1 on T cells, thereby enhancing T cell activation and proliferation. This blockade leads to increased production of cytokines such as interleukin-2 (IL-2), which further stimulates immune responses against tumor cells . The binding affinity of BMS-242 has been quantified through various assays, revealing a strong interaction that supports its potential as an effective therapeutic agent in cancer treatment.
BMS-242 exhibits specific physical and chemical properties that are crucial for its function as a drug. These properties include solubility in various solvents, stability under physiological conditions, and appropriate lipophilicity to facilitate cellular uptake. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to characterize these properties quantitatively. Data on melting point, boiling point, and spectral characteristics (e.g., UV-visible spectra) provide further insights into its behavior in biological systems .
BMS-242 is a small-molecule inhibitor targeting the PD-1/PD-L1 immune checkpoint pathway. Its core scaffold is derived from (2-methyl-3-biphenylyl)methanol, a structure optimized for high-affinity binding to the PD-L1 dimer interface. The molecule features a biphenyl core linked to a pyridylmethyl-amine acetamide moiety through a flexible ether bridge (Figure 1). This design enables simultaneous interaction with hydrophobic pockets and polar residues at the PD-L1 dimerization interface. Key structural elements include:
Molecular weight is 419.52 g/mol (C₂₅H₂₉N₃O₃), with a clogP of 3.8 indicating moderate lipophilicity. X-ray crystallography (PDB: 6R3K) reveals that BMS-242 binds symmetrically to two PD-L1 monomers, stabilizing a homodimer conformation that sterically occludes PD-1 binding [4].
Table 1: Molecular Properties of BMS-242
Property | Value |
---|---|
Chemical Formula | C₂₅H₂₉N₃O₃ |
Molecular Weight | 419.52 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 8 |
Topological Polar Surface Area | 64.7 Ų |
Solubility: BMS-242 exhibits pH-dependent solubility, with high solubility in organic solvents (e.g., DMSO >50 mg/mL) but limited aqueous solubility (0.05 mg/mL in PBS, pH 7.4). Its logD at pH 7.4 is 2.9, consistent with moderate membrane permeability [5].
Thermal Stability: Differential Scanning Calorimetry (DSC) shows a sharp melting point at 110.9°C (ΔH = 84.4 J/g), indicating high crystallinity. Hot-Stage Microscopy (HSM) confirms a single endothermic transition, with no polymorphic transitions below the melting point [5].
Crystalline Structure: Single-crystal X-ray analysis reveals a needle-like morphology with orthorhombic symmetry (space group P2₁2₁2₁). The lattice features extensive π-π stacking between biphenyl groups and hydrogen bonding between acetamide N–H and pyridyl N atoms, contributing to low hygroscopicity (<3% water uptake at 80% RH) [5].
Chemical Stability:
Table 2: Physicochemical Properties of BMS-242
Property | Value |
---|---|
Aqueous Solubility | 0.05 mg/mL (pH 7.4) |
logD (pH 7.4) | 2.9 |
Melting Point | 110.9 ± 0.5°C |
Hygroscopicity | <3% mass gain (80% RH) |
Photostability | t₁/₂ >48 hrs (UV) |
BMS-242 belongs to a family of biphenyl-based inhibitors designed to lock PD-L1 in an inactive dimeric state. Key comparisons with analogues:
Table 3: Comparative Profile of BMS Small-Molecule PD-L1 Inhibitors
Compound | HTRF IC₅₀ (nM) | Cellular EC₅₀ (nM) | Key Structural Features |
---|---|---|---|
BMS-8 | 200 | >1,000 | Basic biphenyl-methanol |
BMS-202 | 18 | 220 | Methoxy-pyridine extension |
BMS-242 | 18–200 | 300 | Acetamide side chain |
BMS-1001 | 6 | 150 | Extended alkylamine linker |
BMS-1166 | 1.4 | 120 | Dihydrobenzodioxin group |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0